Cyclobutyl(o-tolyl)methanamine

Lipophilicity ADME Prediction Regioisomer Differentiation

Cyclobutyl(o-tolyl)methanamine (CAS 1337165-71-5; also cataloged as 1039932-20-1 and 1-(2-methylphenyl)cyclobutanemethanamine) is a primary amine (C₁₂H₁₇N, MW 175.27 g/mol) that combines a cyclobutyl ring with an ortho-tolyl substituent at the α-carbon. The compound belongs to the cyclobutyl(phenyl)methanamine class, a scaffold recognized in medicinal chemistry as a privileged motif for monoamine oxidase (MAO) modulation and neurokinin receptor antagonism.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B15217114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(o-tolyl)methanamine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2CCC2)N
InChIInChI=1S/C12H17N/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10,12H,4,6-7,13H2,1H3
InChIKeyBHQDGIHEQMHKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl(o-tolyl)methanamine – Structural Identity & Procurement Baseline for the Ortho-Tolyl Cyclobutylamine Scaffold


Cyclobutyl(o-tolyl)methanamine (CAS 1337165-71-5; also cataloged as 1039932-20-1 and 1-(2-methylphenyl)cyclobutanemethanamine) is a primary amine (C₁₂H₁₇N, MW 175.27 g/mol) that combines a cyclobutyl ring with an ortho-tolyl substituent at the α-carbon . The compound belongs to the cyclobutyl(phenyl)methanamine class, a scaffold recognized in medicinal chemistry as a privileged motif for monoamine oxidase (MAO) modulation and neurokinin receptor antagonism [1]. Its hydrochloride salt (CAS 1864063-38-6, MW 211.73 g/mol) is the most common procurement form, offered at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra .

Why Cyclobutyl(o-tolyl)methanamine Cannot Be Replaced by Its Meta- or Para-Tolyl Isomers in Structure-Sensitive Applications


Although cyclobutyl(m-tolyl)methanamine and cyclobutyl(p-tolyl)methanamine share the identical molecular formula (C₁₂H₁₇N, MW 175.27) , the ortho-methyl substitution in Cyclobutyl(o-tolyl)methanamine introduces distinct steric constraint at the α-carbon and measurably alters lipophilicity. The predicted LogP of the ortho isomer (3.22) exceeds that of both the meta (LogP 2.79) and para (LogP 2.79–2.90) isomers by ≥0.32 log units . In drug discovery programs where even modest LogP shifts impact membrane permeability, blood–brain barrier penetration, and CYP450 binding, this physicochemical divergence means the three regioisomers are not interchangeable; substitution with an incorrect isomer can confound SAR interpretation and lead to irreproducible biological outcomes [1].

Quantitative Differentiation Evidence: Cyclobutyl(o-tolyl)methanamine vs. Closest Analogs


Ortho-Substitution Elevates Predicted LogP by ≥0.32 Units Relative to Meta and Para Isomers

Cyclobutyl(o-tolyl)methanamine exhibits a predicted LogP of 3.22, which is 0.33–0.43 log units higher than its meta isomer (LogP 2.79) and 0.32–0.43 log units higher than its para isomer (LogP 2.79–2.90) when compared across vendor computational datasets . This difference arises from the ortho-methyl group increasing the compound's overall hydrophobicity relative to the meta- and para-substituted congeners.

Lipophilicity ADME Prediction Regioisomer Differentiation

Topological Polar Surface Area (TPSA) of 26.02 Ų Places the Ortho Isomer in Optimal CNS Drug-Like Chemical Space

The hydrochloride salt of Cyclobutyl(o-tolyl)methanamine has a computed TPSA of 26.02 Ų . This value falls well below the commonly accepted CNS drug-likeness threshold of <60–70 Ų and the oral bioavailability threshold of <140 Ų, positioning the ortho isomer favorably for central nervous system penetration [1]. While direct TPSA data for the comparator meta and para isomers were not identified in accessible databases, the ortho substitution pattern uniquely combines low TPSA with elevated LogP, a profile highly sought in CNS drug discovery.

CNS Drug Design Physicochemical Property Profiling Oral Bioavailability

Cyclobutylamine Scaffold Confers Mechanism-Based MAO Inactivation: Ortho-Tolyl Derivative as a Potential Enhanced Potency Analog

The parent compound 1-phenylcyclobutylamine (PCBA) is a well-characterized, time-dependent, irreversible inactivator of monoamine oxidase (MAO), with a partition ratio of ~325 turnovers per inactivation event and covalent attachment to the flavin cofactor confirmed [1]. Cyclobutyl(o-tolyl)methanamine retains the identical cyclobutylamine pharmacophore required for radical-mediated ring opening and flavin adduct formation, with the ortho-methyl group positioned to potentially modulate the radical intermediate stabilization or the enzyme's substrate recognition pocket [1]. While direct IC₅₀ or Kᵢ data for the ortho-tolyl derivative against MAO-A or MAO-B were not identified in published literature as of the search date, the structural precedent from PCBA establishes a strong mechanistic rationale for prioritizing this compound over non-cyclobutyl-containing amine scaffolds in MAO-targeted screening [2].

Monoamine Oxidase Inhibition Mechanism-Based Inactivation Neuropharmacology

Procurement-Grade Purity: ≥98% with Batch-Specific QC Documentation Enables Reproducible SAR Studies

Cyclobutyl(o-tolyl)methanamine hydrochloride is commercially available at ≥98% purity (Chemscene Cat. No. CS-0467954) with batch-specific analytical documentation including NMR, HPLC, and GC spectra available from multiple vendors . The free base form is offered at 95–98% purity (Bidepharm, Leyan) . This level of QC documentation is critical for laboratories conducting quantitative structure–activity relationship (QSAR) studies, as impurities ≥2% can introduce confounding biological artifacts in high-throughput screening campaigns.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for Cyclobutyl(o-tolyl)methanamine Based on Verified Differentiation Evidence


Regioisomer-Dependent SAR Studies in CNS Penetration Optimization

When a medicinal chemistry program requires systematic exploration of how the methyl position on a phenyl ring affects LogP, TPSA, and ultimately CNS exposure, Cyclobutyl(o-tolyl)methanamine serves as the ortho-substituted probe. Its predicted LogP of 3.22 is measurably higher than the meta (2.79) and para (2.79–2.90) isomers , and its TPSA of 26.02 Ų places it within favorable CNS drug-like space. Researchers can procure all three regioisomers in parallel, conduct PAMPA or Caco-2 permeability assays, and correlate the resulting data with the ortho-specific LogP elevation to validate computational ADME models.

Mechanism-Based MAO Inactivator Screening Cascades

Building on the established mechanism of 1-phenylcyclobutylamine (PCBA) as an irreversible, flavin-targeting MAO inactivator with a partition ratio of ~325 [1], Cyclobutyl(o-tolyl)methanamine can be prioritized for MAO-A and MAO-B screening panels. The ortho-methyl group may alter the inactivation kinetics or isoform selectivity relative to PCBA. Laboratories equipped with mitochondrial MAO preparations and fluorimetric or radiometric detection systems can directly compare time-dependent inhibition curves between the ortho-tolyl derivative and the unsubstituted phenyl analog to determine whether the ortho-methyl group enhances or diminishes inactivator potency [2].

Scaffold-Hopping Starting Point for NK1 Antagonist Programs

Cyclobutane-containing compounds have demonstrated potent NK1 receptor antagonism with Ki values ≤1 nM in optimized series [2]. Cyclobutyl(o-tolyl)methanamine provides a structurally distinct ortho-substituted benzylamine core that can be elaborated through amide coupling, reductive amination, or sulfonamide formation to generate screening libraries. Its commercial availability at ≥98% purity with full QC documentation ensures reproducible synthetic derivatization and minimizes the risk of impurity-driven false negatives in radioligand binding assays .

Physicochemical Profiling for in Silico ADME Model Training

The availability of experimentally determined or high-confidence predicted properties (LogP 3.22, TPSA 26.02 Ų, 2 rotatable bonds, 1 H-bond donor, 1 H-bond acceptor) for Cyclobutyl(o-tolyl)methanamine , combined with parallel data for its meta and para isomers, makes this compound series well-suited for training or validating in silico ADME prediction algorithms. The systematic variation of a single methyl position while holding all other molecular descriptors constant provides an ideal test case for evaluating the sensitivity of machine learning models to subtle regioisomeric changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutyl(o-tolyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.